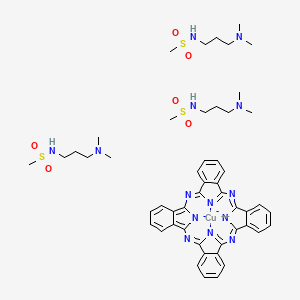
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is a chemical compound with a complex structure that includes a benzofuran ring, an acetyl group, and a methylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Propyl-Methylazanium Moiety: This step involves the reaction of the benzofuran derivative with a propylamine derivative, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-acetyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-ethylazanium;chloride
Uniqueness
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is unique due to its specific structural features, such as the presence of both the acetyl and methylazanium groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
| 22048-55-1 | |
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(18)16(10-7-11-17-4)14-9-6-5-8-13(14)15(2,3)19-16;/h5-6,8-9,17H,7,10-11H2,1-4H3;1H |
InChI Key |
IVHJCXDXRZDAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C(O1)(C)C)CCC[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/no-structure.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)


![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)


